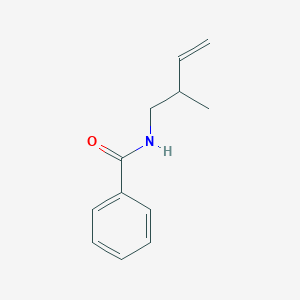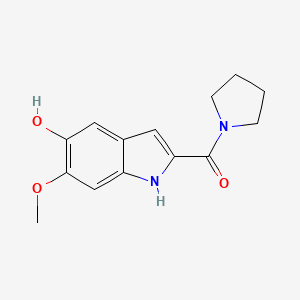
(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a pyrrolidine ring, making it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole core. Common methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the methanone moiety can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Aplicaciones Científicas De Investigación
(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also influence signal transduction pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxyindole-2-carboxylic acid: Known for its anti-inflammatory properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone stands out due to its unique combination of an indole core with a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
919535-04-9 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(5-hydroxy-6-methoxy-1H-indol-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H16N2O3/c1-19-13-8-10-9(7-12(13)17)6-11(15-10)14(18)16-4-2-3-5-16/h6-8,15,17H,2-5H2,1H3 |
Clave InChI |
JVEHLKCMMLOVMG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(NC2=C1)C(=O)N3CCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)

![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
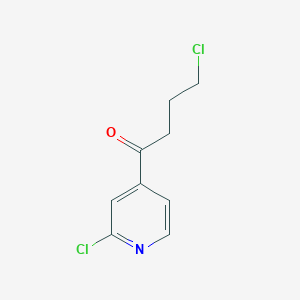
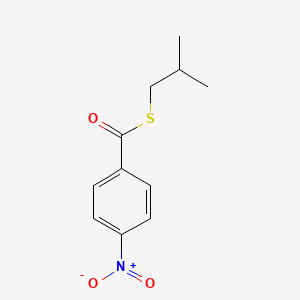
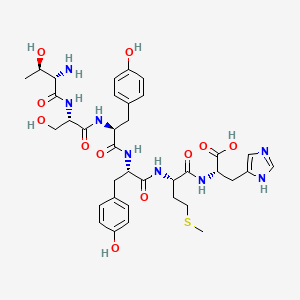
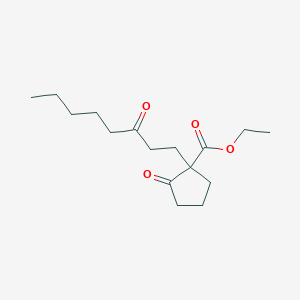

![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
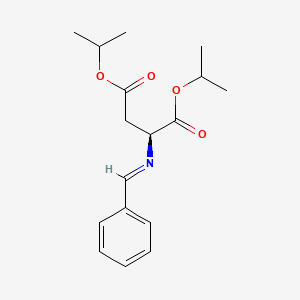
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
